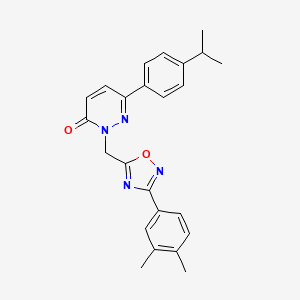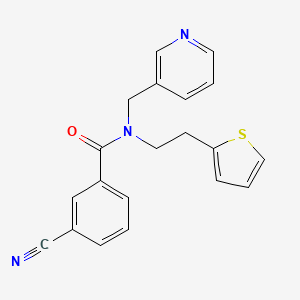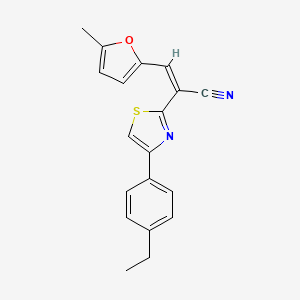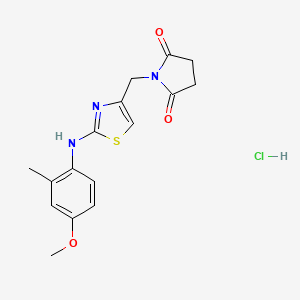![molecular formula C15H20N2O4 B2444798 (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1421491-46-4](/img/structure/B2444798.png)
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which is a part of the compound , has been achieved through a novel Prins cascade process. This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . This is the first report of the synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Prins cascade process. This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . This reaction leads to the formation of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
The synthesis and chemical properties of compounds similar to (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone have been explored in various studies. For example, the regio- and stereoselective synthesis of novel trispiropyrrolidine/thiapyrrolizidines utilized a similar dipolarophile, indicating the potential for creating complex molecular structures using efficient synthesis methods in green chemistry contexts (Singh & Singh, 2017). Additionally, the crystal structure and biological activity of closely related compounds have been characterized, highlighting their significance in the development of novel materials with potential applications in drug discovery and material science (Yuan et al., 2017).
Mechanistic Insights and Biological Applications
Mechanistic studies and biological applications of structurally similar compounds have been reported, providing insights into the interaction of these molecules with biological systems. For instance, the metabolism of strained rings in certain compounds underscores the role of specific enzymes in the biotransformation of complex structures, which could inform drug design and discovery processes (Li et al., 2019). Moreover, the discovery of novel microsomal epoxide hydrolase-catalyzed hydration reactions for spiro oxetane-containing compounds opens new avenues for understanding drug metabolism and developing more stable and effective therapeutic agents (Li et al., 2016).
Drug Discovery and Development
The exploration of novel scaffolds for drug discovery, such as the 6-azaspiro[4.3]alkanes synthesized from related ketones, demonstrates the potential of using complex spirocyclic compounds in the development of new therapeutic agents (Chalyk et al., 2017). Such studies are crucial for expanding the chemical space available for drug development and for finding novel treatments for various diseases.
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(12-9-13(21-16-12)11-1-2-11)17-5-8-20-15(10-17)3-6-19-7-4-15/h9,11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYLTKICJUULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2444724.png)
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)
![4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2444731.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide](/img/structure/B2444733.png)
![2-Oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid](/img/structure/B2444734.png)
![N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2444735.png)
